molecular formula C18H15N3 B085614 4-(Phenylazo)diphenylamine CAS No. 101-75-7

4-(Phenylazo)diphenylamine

Cat. No.: B085614
CAS No.: 101-75-7
M. Wt: 273.3 g/mol
InChI Key: VXLFYNFOITWQPM-UHFFFAOYSA-N
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Description

4-(Phenylazo)diphenylamine, also known as N-Phenyl-4-phenylazoaniline, is an organic compound with the molecular formula C18H15N3. It is a derivative of azobenzene, characterized by the presence of an anilino group attached to the azobenzene structure. This compound is known for its vibrant color and is widely used in dyeing and pigmentation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylazo)diphenylamine typically involves the azo coupling reaction. This process starts with the diazotization of aniline to form benzenediazonium chloride, which then couples with another aromatic amine to produce this compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylazo)diphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Phenylazo)diphenylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Phenylazo)diphenylamine is unique due to its specific anilino substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .

Properties

IUPAC Name

N-phenyl-4-phenyldiazenylaniline
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InChI

InChI=1S/C18H15N3/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)21-20-17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VXLFYNFOITWQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15N3
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DSSTOX Substance ID

DTXSID1059238
Record name N-Phenyl-4-(phenylazo)aniline
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Molecular Weight

273.3 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 4-Benzeneazodiphenylamine
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CAS No.

101-75-7
Record name 4-(Phenylazo)diphenylamine
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Record name Benzenamine, N-phenyl-4-(2-phenyldiazenyl)-
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Record name 4-Anilinoazobenzene
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Record name Benzenamine, N-phenyl-4-(2-phenyldiazenyl)-
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Record name N-Phenyl-4-(phenylazo)aniline
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Record name N-phenyl-4-(phenylazo)aniline
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Synthesis routes and methods

Procedure details

A solution of 25% aqueous tetramethylammonium hydroxide (8 mL) was concentrated under vacuum at 75° C. until solid material formed. Azobenzene (1.8 g) and aniline (10 mL) were added and the solution was stirred under the same conditions for 4 hours and then in the presence of air for 12 hours. Analysis of the reaction by HPLC revealed 90% yield of 4-(phenylazo)diphenylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-anilinoazobenzene useful in studying surface acidity?

A: 4-Anilinoazobenzene can act as an indicator in nonpolar solvents to measure the surface acidity of solid acids like silica-alumina. [] This method determines the number of acid sites on the material by measuring the amount of 4-anilinoazobenzene chemically adsorbed at saturation. [] This technique, utilizing the indicator itself as the titrant, offers an alternative to traditional methods like the butylamine titration method. []

Q2: How does the chemical structure of 4-anilinoazobenzene relate to its reactivity?

A: The presence of the azo group (-N=N-) in 4-anilinoazobenzene makes it susceptible to specific reactions. For instance, nitrous acid can cleave the molecule at the azo group, yielding a benzenediazonium ion and a mixture of nitrodiphenylamines. [] This fission reaction highlights the sensitivity of the azo group to specific reagents. Interestingly, this reactivity differs from structurally similar compounds like azobenzene, which remains unaffected by nitrous fumes under similar conditions. []

Q3: How does sodium hypochlorite interact with 4-anilinoazobenzene?

A: Sodium hypochlorite acts as an oxidizing agent when reacting with 4-anilinoazobenzene. This reaction leads to the formation of various products, including 2,5-dianilinobenzoquinone imide anil and 4-aminodiphenylamine. [] The specific products formed depend on the reaction conditions, such as the order of reagent addition and pH. [] For example, adding aniline to an excess of sodium hypochlorite yields a different product distribution compared to adding sodium hypochlorite to an excess of aniline. []

Q4: What insights can be drawn from comparing the oxidation of 4-anilinoazobenzene to other aromatic amines by sodium hypochlorite?

A: The oxidation of 4-anilinoazobenzene with sodium hypochlorite, along with similar reactions involving other substituted anilines, provides insight into potential reaction mechanisms. [] The formation of specific products suggests the involvement of reactive intermediates like hydrazobenzene, 4-aminophenol, and 4-aminodiphenylamine. [] Studying these reactions helps researchers understand the influence of substituents on the reactivity of aromatic amines and explore potential synthetic pathways for valuable compounds. []

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